molecular formula C9H6BrN3 B13915958 7-Bromo-3-methyl-1H-indazole-4-carbonitrile

7-Bromo-3-methyl-1H-indazole-4-carbonitrile

Cat. No.: B13915958
M. Wt: 236.07 g/mol
InChI Key: FFGRNDZZIDDXPD-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1H-indazole-4-carbonitrile typically involves the bromination of 3-methyl-1H-indazole-4-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-methyl-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-3-methyl-1H-indazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and nitrile group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 7-Bromo-1H-indazole-3-carbonitrile
  • 3-Methyl-1H-indazole-4-carbonitrile
  • 7-Bromo-3-methyl-1H-indazole-4-carboxamide

Comparison: 7-Bromo-3-methyl-1H-indazole-4-carbonitrile stands out due to its unique combination of a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound could lead to new discoveries and applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

7-bromo-3-methyl-2H-indazole-4-carbonitrile

InChI

InChI=1S/C9H6BrN3/c1-5-8-6(4-11)2-3-7(10)9(8)13-12-5/h2-3H,1H3,(H,12,13)

InChI Key

FFGRNDZZIDDXPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=NN1)Br)C#N

Origin of Product

United States

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